(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C6H9ClF3NO2S |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m0/s1 |
InChI Key |
ZUCVSILJXILSOY-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Introduction of the Trifluoromethyl Group
Several approaches exist to incorporate the trifluoromethyl group at the 3-position of the piperidine ring with the desired (S)-stereochemistry:
- From Piperidine Derivatives via Trifluoromethylating Agents :
The common strategy involves starting from piperidine or its derivatives and treating them with trifluoromethylating reagents such as trifluoromethyl iodide (CF3I) or bromide (CF3Br) in the presence of bases or Lewis acids. For example, reaction of δ-lactams with CF3Br and trichloroborane can generate enamine intermediates that upon reduction yield α-trifluoromethylpiperidines. - From Imines or Enamines :
Imines derived from δ-lactams can be activated under acidic conditions and treated with the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) to afford α,α-disubstituted trifluoromethyl piperidines with good yields and stereocontrol. - From Pipecolic Acid or Related Cyclic Substrates :
Pipecolic acid and related lactams can be functionalized through multi-step sequences involving nucleophilic trifluoromethylation, reduction, and cyclization to yield the desired trifluoromethylpiperidine derivatives.
Installation of the Sulfonyl Chloride Group
Once the trifluoromethylated piperidine core is obtained, the sulfonyl chloride group is introduced typically via:
- Reaction with Sulfonyl Chlorides :
The nitrogen atom of the piperidine ring is sulfonylated using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions to form the piperidine-1-sulfonyl chloride. This step requires careful temperature and solvent control to avoid decomposition or side reactions. - Direct Sulfonylation of Piperidine Derivatives :
In some industrial or scaled-up syntheses, direct sulfonylation of trifluoromethylated piperidine intermediates is performed, optimizing conditions to maximize yield and purity of the sulfonyl chloride product.
Representative Synthetic Scheme
Key Research Findings and Considerations
- The use of trifluoromethyl bromide or iodide as trifluoromethylating agents is effective but requires handling of gaseous and potentially hazardous reagents.
- Alternative trifluoromethylation methods using TMSCF3 under acidic activation provide milder and more controllable conditions with good stereoselectivity.
- Sulfonyl chloride introduction must be carefully controlled to prevent hydrolysis or side reactions due to the reactive nature of the sulfonyl chloride group.
- The stereochemistry at the 3-position is crucial for biological activity and is maintained through careful choice of intermediates and reduction conditions.
- Industrial scale-up involves optimization of reaction parameters to improve yields, purity, and safety, often adapting the laboratory routes with continuous flow or alternative sulfonylation methods.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Challenges |
|---|---|---|---|
| Trifluoromethylation | CF3Br/CF3I with lactams or enamines; TMSCF3 with imines | High regio- and stereoselectivity; well-studied | Handling of toxic gases; need for acidic activation |
| Sulfonylation | Reaction with chlorosulfonic acid or sulfonyl chlorides | Direct formation of sulfonyl chloride; scalable | Sensitive to moisture; requires controlled conditions |
| Reduction steps | NaBH(OAc)3 or other mild reducing agents | Preserves stereochemistry | Requires optimization to avoid over-reduction |
Chemical Reactions Analysis
Types of Reactions: (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a chemical compound featuring a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group. It is used as a building block in organic synthesis, particularly in creating trifluoromethylated compounds and sulfonyl derivatives. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scientific Research Applications
- Chemistry this compound is used as a building block in organic synthesis, particularly in the synthesis of trifluoromethylated compounds and sulfonyl derivatives.
- Biology and Medicine In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and is explored for its potential as a pharmacophore in drug design and development.
- Industry This compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and stability.
Detailed look at applications
The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives. The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Mechanism of Action The mechanism of action of this compound involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives.
Reactivity The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic applications to introduce trifluoromethyl and sulfonyl groups into target molecules.
This compound is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The trifluoromethyl group and sulfonyl chloride moiety contribute to its reactivity and interaction with biological targets.
Antibacterial Activity Derivatives of this compound were evaluated against bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. Compound 8 showed the highest antibacterial activity, indicating the potential of sulfonyl derivatives in developing new antibacterial agents.
Table of Antibacterial Activity
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 7 | 4.88 | B. mycoides |
| 8 | 4.88 | E. coli |
| 9 | 4.88 | C. albicans |
Case Studies
Modifications of the compound led to improved interactions with target proteins, demonstrating the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic applications to introduce trifluoromethyl and sulfonyl groups into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
- Molecular Formula : CClF₃O₂S
- Molecular Weight : 168.52 g/mol
- Physical Properties :
- Reactivity : CF₃SO₂Cl is a highly reactive triflating agent due to the strong electron-withdrawing effect of the -CF₃ group. It is widely used to introduce trifluoromethanesulfonyl (triflyl) groups.
- Key Differences: The absence of a piperidine ring in CF₃SO₂Cl results in lower steric hindrance and higher volatility compared to the target compound.
Tosyl Chloride (p-Toluenesulfonyl Chloride)
- Molecular Formula : C₇H₇ClO₂S
- Molecular Weight : 190.65 g/mol
- Physical Properties :
- Boiling Point: 145°C
- Density: 1.32 g/mL
- Reactivity : Moderately reactive sulfonyl chloride used for protecting amines and alcohols. The electron-donating methyl group reduces electrophilicity compared to -CF₃-substituted analogs.
- Key Differences :
- The -CF₃ group in the target compound increases electrophilicity at the sulfur center, accelerating nucleophilic substitution reactions.
- Piperidine’s nitrogen provides a basic site, enabling dual functionality (e.g., acid-base interactions in drug-receptor binding).
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
- Molecular Formula: C₁₇H₂₃NO₄
- Molecular Weight : 305.37 g/mol
- Key Differences :
- This compound lacks the sulfonyl chloride group, instead featuring a carboxylic acid and Boc-protected amine.
- The phenyl substituent enhances lipophilicity, whereas the -CF₃ group in the target compound improves metabolic resistance.
Research Findings and Gaps
- Synthesis: Current methods for piperidine sulfonyl chlorides (e.g., cyclization of amino alcohols followed by sulfonation) are less documented than those for simpler sulfonyl chlorides like CF₃SO₂Cl .
- Biological Activity : Fluorinated piperidines are under investigation for CNS drug development, but structure-activity relationships (SAR) for sulfonyl chloride derivatives remain unexplored .
Biological Activity
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and sulfonyl chloride moiety contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer properties, and the mechanisms underlying these effects.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a sulfonyl chloride functional group. This configuration enhances its electrophilic nature, making it a suitable candidate for various biological applications.
Antibacterial Activity
Recent studies have demonstrated that compounds containing sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives of this compound were evaluated against various bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. The Minimum Inhibitory Concentrations (MICs) for selected derivatives were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 7 | 4.88 | B. mycoides |
| 8 | 4.88 | E. coli |
| 9 | 4.88 | C. albicans |
Compound 8 showed the highest antibacterial activity, indicating the potential of sulfonyl derivatives in developing new antibacterial agents .
Anticancer Activity
The anticancer efficacy of this compound derivatives was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), PC3 (prostate), and HOS (osteosarcoma). The results indicated that certain compounds exhibited IC50 values superior to those of Doxorubicin, a commonly used chemotherapeutic agent:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7 | 44.4 | PACA2 |
| 8 | 22.4 | PACA2 |
| 9 | 17.8 | HCT116 |
| 9 | 12.4 | HePG2 |
| 9 | 17.6 | HOS |
These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups can enhance the anticancer activity of piperidine derivatives .
The mechanisms underlying the biological activities of these compounds were further investigated through molecular docking studies against key proteins involved in bacterial resistance and cancer progression:
- Antibacterial Mechanism : Molecular docking revealed promising inhibition of Escherichia coli enoyl reductase, suggesting that these compounds may disrupt essential bacterial fatty acid biosynthesis pathways.
- Anticancer Mechanism : The down-regulation of genes such as PALB2, BRCA1, and BRCA2 was observed in treated cancer cells, indicating that these compounds may interfere with DNA repair mechanisms critical for cancer cell survival .
Case Studies
In a recent study focused on the synthesis and evaluation of various piperidinic derivatives, researchers highlighted the significance of the trifluoromethyl group in enhancing biological activity. For example, compound modifications led to improved interactions with target proteins, demonstrating the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
